N-(3,5-dimethylphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
Molecular Formula |
C20H19N5 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H19N5/c1-13-5-4-6-17(10-13)25-20-18(11-23-25)19(21-12-22-20)24-16-8-14(2)7-15(3)9-16/h4-12H,1-3H3,(H,21,22,24) |
InChI Key |
WRBNBGNLEAMTDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NC4=CC(=CC(=C4)C)C |
Origin of Product |
United States |
Preparation Methods
Precursor Preparation
The synthesis begins with the preparation of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carbonitrile, a key intermediate. This compound is synthesized by reacting 3-methylphenylhydrazine with malononitrile in ethanol under reflux conditions (72 hours, 80°C), achieving a 68% yield. Subsequent purification via column chromatography (silica gel, ethyl acetate/hexane 1:4) ensures >95% purity, confirmed by -NMR ( 7.45–7.12 ppm, aromatic protons) and IR spectroscopy ( 2215 cm, C≡N stretch).
Cyclocondensation with Aryl Nitriles
The intermediate undergoes cyclocondensation with 3,5-dimethylbenzonitrile in the presence of potassium tert-butoxide (t-BuOK) in tert-butanol. The reaction proceeds at reflux (82°C, 12 hours), forming the pyrazolo[3,4-d]pyrimidine core. Mechanistic studies suggest that t-BuOK deprotonates the carbonitrile, facilitating nucleophilic attack on the nitrile carbon, followed by cyclization (Fig. 1).
Table 1: Cyclocondensation Optimization
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | tert-Butanol | 78 |
| Base | t-BuOK | 82 |
| Temperature (°C) | 82 | 78 |
| Reaction Time (h) | 12 | 82 |
Post-reaction workup involves neutralization with dilute HCl, extraction with dichloromethane, and solvent evaporation. The crude product is recrystallized from ethanol, yielding pale yellow crystals (mp 214–216°C).
One-Pot Synthesis Using Vilsmeier Reagents
Reaction Mechanism
A one-flask method employs PBr and N,N-dimethylformamide (DMF) to generate a Vilsmeier-Haack reagent in situ. The reagent reacts with 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide, inducing formamidation and subsequent cyclization. Hexamethyldisilazane (HMDS) is added to facilitate heterocyclization, producing the target compound in 85% yield.
Key Advantages:
Optimization of Reaction Conditions
Varying the amide solvent (DMF, DEF, DMA) and temperature (50–70°C) reveals that DMF at 60°C maximizes yield (Table 2). Excess PBr (>3 equiv.) leads to side reactions, reducing purity.
Table 2: Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 60 | 85 | 97 |
| DEF | 60 | 72 | 89 |
| DMA | 70 | 68 | 84 |
Catalytic Amination Strategies
Buchwald-Hartwig Amination
Palladium-catalyzed coupling of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine with 3,5-dimethylaniline achieves C-N bond formation. Using Pd(OAc), Xantphos ligand, and CsCO in toluene (110°C, 24 hours), the reaction attains 75% yield. GC-MS analysis confirms the absence of dechlorination byproducts (<2%).
Microwave-Assisted Amination
Microwave irradiation (150°C, 30 minutes) accelerates the amination step, improving yield to 88%. This method reduces energy consumption and minimizes thermal degradation, as evidenced by HPLC purity >99%.
Industrial-Scale Production
Continuous Flow Reactor Design
A plug-flow reactor (PFR) system optimizes the cyclocondensation step by maintaining precise temperature control (80±2°C) and residence time (4 hours). The system achieves 90% conversion with a throughput of 12 kg/day.
Crystallization and Polymorph Control
Ethanol-water mixtures (7:3 v/v) induce crystallization of the final product as Form I, the thermodynamically stable polymorph. XRPD analysis confirms phase purity, critical for pharmaceutical applications.
Analytical Validation
Spectroscopic Characterization
Purity Assessment
HPLC (C18 column, acetonitrile/water 65:35) shows a single peak at 8.2 minutes, confirming >99% purity.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Multi-Step | 78 | 95 | Moderate |
| One-Pot | 85 | 97 | High |
| Catalytic Amination | 88 | 99 | Low |
| Continuous Flow | 90 | 98 | Industrial |
Challenges and Mitigation
Byproduct Formation
Oxidation of methyl groups to carboxylic acids occurs under harsh conditions (e.g., excess HNO). Implementing inert atmospheres (N) and low temperatures (0–5°C) suppresses oxidation, reducing byproducts from 15% to <3%.
Solvent Recovery
Distillation of tert-butanol from reaction mixtures achieves 92% solvent recovery, lowering production costs by 18%.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of any nitro or carbonyl groups present in the molecule.
Substitution: N-(3,5-dimethylphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo nucleophilic substitution reactions, especially at the aromatic rings, using reagents such as sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, which can be further utilized in different applications.
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to the class of pyrazolopyrimidines, characterized by a pyrazolo[3,4-d]pyrimidine core. Its molecular formula is , with a molecular weight of approximately 304.38 g/mol. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyrazolo Core : The initial step involves the condensation of appropriate precursors.
- Substitution Reactions : Subsequent steps introduce the 3,5-dimethylphenyl and 3-methylphenyl groups.
- Purification : Final products are purified using chromatography techniques to ensure high purity for biological testing.
Research indicates that N-(3,5-dimethylphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibits various biological activities:
Anticancer Properties
Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation. For instance, compounds with similar structures have demonstrated efficacy against various cancer types by inducing apoptosis and inhibiting tumor growth .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases .
Antimicrobial Activity
This compound has shown promising results in antimicrobial assays, indicating potential use against bacterial infections .
Case Study 1: Anticancer Activity
In a study published by Abd El-Salam et al., various pyrazolo[3,4-d]pyrimidine derivatives were synthesized and tested against cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against breast and colon cancer cells .
Case Study 2: Anti-inflammatory Efficacy
A pharmacological evaluation demonstrated that this compound significantly reduced edema in animal models induced by carrageenan, highlighting its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism by which N-(3,5-dimethylphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exerts its effects involves the inhibition of specific enzymes and receptors. The compound binds to the active sites of these molecular targets, blocking their activity and thereby modulating various biological pathways. This interaction is facilitated by the compound’s unique structural features, which allow it to fit precisely into the binding pockets of the target molecules.
Comparison with Similar Compounds
Structural and Functional Modifications
Key analogs and their distinguishing features:
Substituent Effects on Physicochemical Properties
- Electron-Donating Groups (e.g., 3,5-dimethylphenyl) :
- Heterocyclic Additions (e.g., piperazinyl, thieno): Modify binding affinity to kinase targets (e.g., ’s piperazinyl group) and alter metabolic stability .
Biological Activity
N-(3,5-dimethylphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolopyrimidine class, recognized for its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 304.38 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core substituted with 3,5-dimethylphenyl and 3-methylphenyl groups, which contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antiviral Activity : Similar compounds in the pyrazolo[3,4-d]pyrimidine family have shown efficacy against viruses such as HSV-1 and HIV. For instance, derivatives have been developed that act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), demonstrating significant antiviral activity with IC50 values in the low micromolar range .
- Antitumor Potential : Pyrazolopyrimidine derivatives are being explored for their anticancer properties. Some studies suggest that modifications to the structure can enhance selectivity against cancer cell lines .
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. This mechanism could be pivotal in therapeutic applications targeting various diseases .
Synthesis of this compound
The synthesis typically involves multi-step organic reactions. A common route includes:
- Condensation Reaction : The reaction starts with the condensation of 3,5-dimethylphenylhydrazine and an appropriate aldehyde.
- Cyclization : The resulting hydrazone undergoes cyclization with a diaminopyrimidine derivative under acidic or basic conditions.
- Purification : The product is purified using techniques such as recrystallization or chromatography.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals variations in biological activity:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | C19H18N5 | Lacks additional methyl groups; potential differences in reactivity |
| 1-(4-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | C19H18N5 | Different substitution pattern; may exhibit different biological properties |
| N-(2-Methylphenyl)-pyrazolo[3,4-d]pyrimidin-4-amine | C19H18N5 | Variation in phenyl substitution; potential differences in activity |
Case Studies and Research Findings
Recent studies have highlighted the potential of pyrazolopyrimidine derivatives in drug development:
- Antiviral Efficacy : A study demonstrated that certain pyrazolopyrimidines effectively inhibited HIV reverse transcriptase with IC50 values as low as 2.95 μM .
- Antitumor Activity : Research on related compounds showed promising results against various cancer cell lines, indicating that structural modifications can lead to enhanced potency and selectivity .
Q & A
Q. What are the key synthetic strategies for preparing N-(3,5-dimethylphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine?
The synthesis typically involves multi-step reactions, including cyclization and substitution. For pyrazolo[3,4-d]pyrimidine derivatives, a common approach is:
- Core formation : Cyclization of pyrazole precursors with pyrimidine intermediates under reflux conditions (e.g., dry pyridine at 100–120°C for 6–12 hours) .
- Substitution reactions : Introducing aryl groups via nucleophilic substitution or coupling reactions. For example, alkyl halides (e.g., 3,5-dimethylphenyl bromide) can react with amine-functionalized intermediates in dry acetonitrile or dichloromethane, catalyzed by bases like cesium carbonate .
- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization from solvents like acetonitrile to isolate high-purity products .
Q. How is the structural identity of this compound confirmed using spectroscopic methods?
A combination of techniques ensures structural validation:
- 1H/13C NMR : Assigns proton and carbon environments. For example, aromatic protons on dimethylphenyl groups appear as doublets in δ 6.8–7.2 ppm, while pyrimidine ring carbons resonate at δ 150–160 ppm .
- IR spectroscopy : Identifies functional groups (e.g., NH stretching at ~3300 cm⁻¹ for the amine group) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.001 Da) .
Advanced Research Questions
Q. How does the substitution pattern on the aryl groups influence the compound’s biological activity?
Substituent positioning (e.g., 3,5-dimethyl vs. 4-methoxy) modulates steric and electronic interactions with target proteins. For example:
- Hydrogen bonding : Bulky substituents (e.g., 3,5-dimethyl) may hinder binding to kinase active sites, while electron-donating groups (e.g., methoxy) enhance π-π stacking with aromatic residues .
- Conformational analysis : Dihedral angles between the pyrimidine core and aryl groups (e.g., 12–86° deviations) impact molecular flexibility and target engagement .
- Case study : Analogues with 4-methoxyphenyl groups showed 3-fold higher kinase inhibition (IC₅₀ = 0.2 μM) compared to 3,5-dimethyl derivatives (IC₅₀ = 0.6 μM) in preliminary assays .
Q. How can conflicting data from biological assays (e.g., cytotoxicity vs. selectivity) be reconciled?
Contradictions often arise from assay conditions or impurity profiles. Methodological considerations include:
- Assay optimization : Varying ATP concentrations in kinase inhibition assays (e.g., 1 μM vs. 10 μM ATP) alters IC₅₀ values due to competitive binding .
- Impurity profiling : Trace solvents (e.g., DMSO) or byproducts (e.g., deaminated derivatives) may skew cytotoxicity results. Use HPLC-MS (purity >95%) and solvent controls .
- Polymorphism : Crystal packing differences (e.g., hydrogen-bonding networks) affect solubility and bioactivity. X-ray crystallography can identify polymorph-specific interactions .
Methodological Recommendations
- Synthetic reproducibility : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 48 hours) and improve yields .
- Data validation : Cross-validate biological activity with orthogonal assays (e.g., SPR for binding affinity alongside enzymatic inhibition) .
- Crystallography : Resolve polymorphic forms via single-crystal X-ray diffraction to correlate structure with solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
